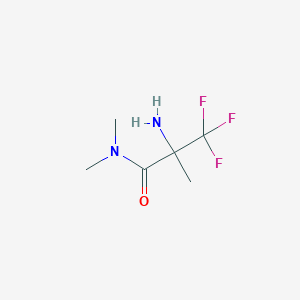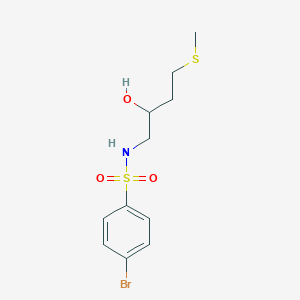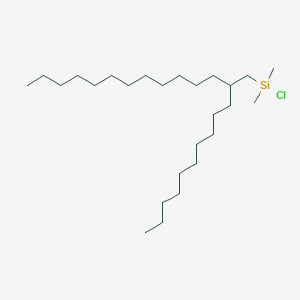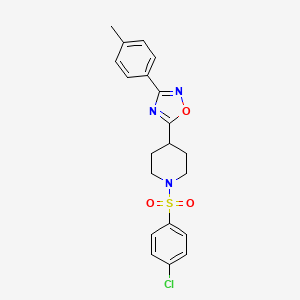![molecular formula C19H18N6O B2957803 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide CAS No. 2034524-31-5](/img/structure/B2957803.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs). TPs are non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
Research on compounds structurally related to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide has focused on the synthesis of novel chemical entities and the exploration of their biological activities, including antitumor, antimicrobial, antihypertensive, and analgesic effects. The synthesis of novel N-arylpyrazole-containing enaminones has been reported, leading to the creation of various heterocyclic compounds with significant biological activities, such as cytotoxic effects against certain cancer cell lines and antimicrobial properties (Riyadh, 2011). Additionally, the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines has been explored, yielding compounds with potential antihypertensive activities (Bayomi et al., 1999).
Anticancer and Antimicrobial Applications
The development of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles has shown promising antileukemic activity in vivo against P388 lymphocytic leukemia, highlighting the therapeutic potential of such compounds in cancer treatment (Anderson et al., 1988). Furthermore, the synthesis and evaluation of pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety for their analgesic activity have been reported, underscoring the diverse therapeutic applications of these chemical frameworks (Saad et al., 2011).
Fluorescent Properties and Material Applications
The study of 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives and their fluorescent properties indicates the potential use of these compounds in material science, particularly as fluorescent whiteners on polyester fibers, demonstrating satisfactory results and highlighting the utility of these compounds beyond pharmaceutical applications (Rangnekar & Shenoy, 1987).
Supramolecular Chemistry
The exploration of the dihydropyrimidine-2,4-(1H,3H)-dione functionality as a module for novel crown-containing hydrogen-bonded supramolecular assemblies showcases the potential of pyrimidine derivatives in the field of supramolecular chemistry, facilitating the formation of complex 2D and 3D networks through extensive hydrogen bonding interactions (Fonari et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in the suppression of cell proliferation, making it a potential anticancer agent .
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This leads to alterations in cell cycle progression and induction of apoptosis within cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . It can inhibit the growth and colony formation of cells, induce cell apoptosis, and cause G2/M phase arrest . It also regulates cell cycle-related and apoptosis-related proteins within cells .
Propiedades
IUPAC Name |
4-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-6-8-20-17-5-4-15(9-16(13)17)18(26)21-7-2-3-14-10-22-19-23-12-24-25(19)11-14/h4-6,8-12H,2-3,7H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJWLJYHFRXGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)

![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)

